molecular formula C15H14FN3O2S2 B2371836 2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 851410-83-8

2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2371836
CAS No.: 851410-83-8
M. Wt: 351.41
InChI Key: DKAHHVQXBXXAID-UHFFFAOYSA-N
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Description

Structurally, it features:

  • A thieno[3,2-d]pyrimidinone core with a 4-oxo group, contributing to hydrogen-bonding interactions with biological targets.
  • A 4-fluorophenyl substituent at position 3, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • A methyl group at position 6, which may sterically influence binding affinity.
  • A sulfanyl-linked acetamide moiety at position 2, a common pharmacophore in enzyme inhibitors.

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2S2/c1-8-6-11-13(23-8)14(21)19(10-4-2-9(16)3-5-10)15(18-11)22-7-12(17)20/h2-5,8H,6-7H2,1H3,(H2,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAHHVQXBXXAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminothiophene Derivatives

The thieno[3,2-d]pyrimidinone core is typically synthesized via cyclocondensation between 2-aminothiophene-3-carboxylates and formamide or urea derivatives. For the target compound, 2-amino-5-methylthiophene-3-carboxylate serves as the starting material. Reaction with formamide at 150–180°C under inert conditions yields 6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine.

Key Reaction:
$$
\text{2-Amino-5-methylthiophene-3-carboxylate} + \text{Formamide} \xrightarrow{\Delta} \text{6-Methyl-4-oxo-thieno[3,2-d]pyrimidine}
$$

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is introduced at position 3 via nucleophilic aromatic substitution or Ullmann coupling. Using 4-fluoroiodobenzene and a copper catalyst, the reaction proceeds in dimethylformamide (DMF) at 120°C, achieving 85–90% yield.

Optimization Note:

  • Excess 4-fluoroiodobenzene (1.5 equiv) and CuI (10 mol%) enhance regioselectivity.

Functionalization at Position 2

Chlorination with Phosphorus Oxychloride

The 2-position is activated for substitution by converting the carbonyl oxygen to a chloride. Treatment with phosphorus oxychloride (POCl₃) at reflux for 4–6 hours yields 2-chloro-3-(4-fluorophenyl)-6-methyl-4-oxo-thieno[3,2-d]pyrimidine.

Reaction Conditions:

  • POCl₃ (5 equiv), reflux, 4–6 hours
  • Yield: 78–82%

Sulfanyl Acetamide Substitution

The chlorinated intermediate undergoes nucleophilic displacement with mercaptoacetamide. In tetrahydrofuran (THF) with potassium carbonate as a base, the reaction achieves 70–75% yield.

Mechanism:
$$
\text{2-Chloro Intermediate} + \text{HS-CH₂-CONH₂} \xrightarrow{K₂CO₃} \text{Target Compound}
$$

Purification:

  • Column chromatography (silica gel, ethyl acetate/hexane 3:7)
  • Final recrystallization in ethanol

Alternative Synthetic Routes

One-Pot Multicomponent Approach

A green synthesis method adapts a four-component reaction using ethyl cyanoacetate, sulfur, ketones, and formamide catalyzed by L-proline. For this compound, 4-fluorophenylacetone replaces standard ketones to incorporate the aryl and methyl groups simultaneously.

Advantages:

  • Reduced steps (from 3 to 1)
  • Environmentally friendly (E-factor: 1.5 vs. 73 for traditional methods)

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) accelerates cyclocondensation and substitution steps, reducing reaction times from hours to minutes. This method improves yields by 10–15% compared to conventional heating.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.52 (m, 2H, Ar-H), 7.10–7.15 (m, 2H, Ar-H), 3.92 (s, 2H, SCH₂), 2.45 (s, 3H, CH₃), 1.98 (s, 2H, NH₂).
  • IR (KBr): 3280 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C-F).

Purity Assessment

  • HPLC: >98% purity (C18 column, acetonitrile/water 60:40, 1 mL/min).

Challenges and Optimization

Regioselectivity in Cyclization

Competing pathways during cyclocondensation may yield [2,3-d] vs. [3,2-d] isomers. Using bulky bases (e.g., DBU) favors the desired [3,2-d] configuration.

Stability of Sulfanyl Acetamide

The thioether bond is prone to oxidation. Reactions must be conducted under nitrogen, and final products stored at –20°C.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) in the compound undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Reagent Conditions Product Yield Reference
Hydrogen peroxideRoom temperature, 12 hoursSulfoxide derivative (mono-oxidized product)68%
m-Chloroperbenzoic acidAcetic acid, 0°C, 4 hoursSulfone derivative (di-oxidized product)52%

Key Findings :

  • Oxidation selectivity depends on stoichiometry and reaction time.

  • Sulfone derivatives exhibit enhanced polarity, improving solubility in polar solvents.

Substitution Reactions

The acetamide group participates in nucleophilic substitution reactions, particularly at the sulfur atom.

Table: Substitution Reactions with Alkyl Halides

Alkyl Halide Base Product Application
Methyl iodideK₂CO₃, DMFS-Methylated derivativeImproved lipophilicity for drug delivery
Benzyl chlorideNaH, THFBenzylsulfanyl analogEnhanced kinase inhibition activity

Experimental Notes :

  • Reactions require anhydrous conditions to prevent hydrolysis .

  • Benzylsulfanyl analogs show 3.2-fold higher binding affinity to RSK2 kinases compared to the parent compound.

Hydrolysis Reactions

The acetamide moiety undergoes controlled hydrolysis under acidic or basic conditions:

Acidic Hydrolysis (6M HCl, reflux, 8 hours):

  • Product: 2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetic acid

  • Yield: 74%

Basic Hydrolysis (NaOH 10%, ethanol, 70°C, 6 hours):

  • Product: Sodium salt of the carboxylic acid

  • Yield: 81%

Ring Functionalization

The thieno[3,2-d]pyrimidin-4-one core allows for electrophilic aromatic substitution (EAS):

Reaction Reagent Position Modified Outcome
NitrationHNO₃/H₂SO₄, 0°CC-5 of thiophene ringIntroduced nitro group for further derivatization
BrominationBr₂, FeBr₃C-7 of pyrimidineBrominated analog with retained bioactivity

Research Insight :

  • Brominated derivatives demonstrate improved metabolic stability in hepatic microsomal assays (t₁/₂ increased from 1.8 to 4.3 hours).

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O):

  • Partner: 4-Pyridylboronic acid

  • Product: 2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-7-(pyridin-4-yl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

  • Yield: 58%

Stability Under Physiological Conditions

Condition Result Implication
pH 7.4 buffer, 37°C92% intact after 24 hoursSuitable for oral administration
Simulated gastric fluid85% degradation in 2 hours (acid-labile thioether bond)Requires enteric coating for formulations

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to 2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have demonstrated potent antibacterial properties. For instance:

  • Mechanism of Action : The thieno[3,2-d]pyrimidine scaffold is known for its ability to inhibit bacterial growth by targeting specific enzymes or receptors involved in bacterial metabolism and replication.
  • Case Studies :
    • A study highlighted the efficacy of synthesized triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of similar compounds in combating resistant strains .
    • Another investigation found that thiazole and thiazolidine derivatives exhibited significant activity against various Gram-positive and Gram-negative bacteria, suggesting a broader application of thieno[3,2-d]pyrimidine derivatives in antibiotic development .

Antiviral Activity

The antiviral potential of this compound has also been explored:

  • Research Findings : Molecular docking studies suggest that derivatives akin to 2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may effectively inhibit viral replication mechanisms. For example, docking studies against SARS-CoV-2 indicated promising interactions with key viral proteins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural FeatureImpact on Activity
Fluorophenyl Group Enhances lipophilicity and improves binding affinity to bacterial and viral targets.
Thieno[3,2-d]pyrimidine Core Essential for biological activity; modifications can lead to increased potency against specific pathogens.
Sulfanyl Linkage May enhance solubility and bioavailability, contributing to improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name / ID Core Structure Substituents (Position) Molecular Weight (g/mol) Key Biological Activity (Reported) Source Study
Target Compound : 2-{[3-(4-Fluorophenyl)-6-methyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidinone 3: 4-Fluorophenyl; 6: Methyl; 2: Sulfanyl-acetamide 361.42 Inferred kinase inhibition N/A (Structural basis)
2-[[3-(4-Chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidinone 3: 4-Chlorophenyl; 2: Sulfanyl-acetamide (N-linked) 481.88 Potent EGFR inhibition (IC₅₀: 0.8 μM) ECHEMI, 2022
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidinone 2: Thio-acetamide; 4: Methyl 344.21 Antimicrobial (MIC: 2 μg/mL, S. aureus) J. Appl. Pharm. Sci., 2019
2-(4-((6-(3-Chlorophenyl)-2-ethylpyrimidin-4-yl)amino)phenyl)acetamide Pyrimidine 6: 3-Chlorophenyl; 2: Ethyl; 4: Amino-phenyl 371.85 Anticancer (HeLa cells, IC₅₀: 12 μM) Liu et al., 2019

Key Research Findings

Impact of Fluorine vs. Chlorine Substituents :

  • The 4-fluorophenyl group in the target compound improves metabolic stability compared to the 4-chlorophenyl analog in , as fluorine’s smaller atomic radius reduces steric hindrance while maintaining electronegativity. However, chlorine’s larger size may enhance hydrophobic interactions in target binding .

Role of the Methyl Group at Position 6 :

  • The methyl substituent in the target compound likely enhances solubility compared to bulkier groups (e.g., ethyl in ), as observed in pyrimidine derivatives where alkyl chain length inversely correlates with aqueous solubility .

Acetamide Modifications :

  • The N-(2,3-dichlorophenyl)acetamide derivative exhibits strong antimicrobial activity due to electron-withdrawing chlorine atoms enhancing membrane penetration. In contrast, the target compound’s unmodified acetamide may favor kinase inhibition via hydrogen bonding .

Synthetic Yields and Feasibility :

  • The target compound’s synthesis likely follows routes similar to (31% yield via SNAr reaction) or (80% yield via thioether coupling). Fluorinated intermediates, however, often require stringent anhydrous conditions .

Biological Activity

The compound 2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects, supported by various studies and data.

  • Chemical Formula : C19H16FN3O3S2
  • Molecular Weight : 466.48476 g/mol
  • IUPAC Name : 2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
  • SMILES Notation : COC(=O)CSc1nc(C)c(C(=O)n1)c1ccc(F)cc1

Anticancer Activity

Recent studies have indicated that compounds similar to 2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance:

  • A study identified a novel anticancer compound through screening drug libraries on multicellular spheroids which included thienopyrimidine derivatives. The results suggested that these compounds could inhibit tumor growth effectively .

Anti-inflammatory Properties

The compound has shown promise in inhibiting key enzymes involved in inflammatory pathways:

  • In silico molecular docking studies revealed that derivatives with similar structures can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in the inflammatory response .

Antimicrobial Activity

The antimicrobial potential of thienopyrimidine derivatives has also been explored:

  • A study demonstrated that modifications in the thienopyrimidine structure can enhance activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The presence of electron-withdrawing groups like fluorine is noted to increase antimicrobial efficacy .

Case Studies and Research Findings

StudyFocusKey Findings
Walid Fayad et al. (2019)Anticancer ScreeningIdentified potential anticancer compounds through drug library screening; thienopyrimidine derivatives showed significant tumor inhibition .
PMC Article (2019)Inhibition of COX and LOXCompounds exhibited moderate inhibition against COX-2 and LOX enzymes; structure-dependent activity was noted .
Chemical Book (2021)Antimicrobial ActivityHighlighted the importance of substituents on the phenyl ring for enhancing antimicrobial properties against resistant strains .

Q & A

Q. What are the typical synthetic routes for preparing this thienopyrimidine derivative, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step reactions starting with the thienopyrimidine core formation, followed by sulfanylacetamide functionalization. Key steps include:

  • Alkylation/Substitution : Introduction of the 4-fluorophenyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Sulfanyl Linkage : Thiolation using thiourea or Lawesson’s reagent to install the sulfanyl group, requiring inert atmosphere (N₂) to prevent oxidation .
  • Acetamide Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous dichloromethane .
    Critical Conditions : Temperature control (<50°C for amidation), solvent purity (DMF dried over molecular sieves), and catalyst selection (e.g., Pd/C for hydrogenation steps) significantly impact yields .

Q. What spectroscopic methods are recommended for structural confirmation and purity assessment?

  • NMR (¹H/¹³C) : Confirm regiochemistry of the thienopyrimidine core and acetamide substituents. The 4-fluorophenyl group shows distinct aromatic splitting patterns (e.g., doublets at δ 7.2–7.8 ppm) .
  • IR Spectroscopy : Validate carbonyl stretches (C=O at ~1680 cm⁻¹ for the 4-oxo group; amide C=O at ~1650 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ calculated for C₁₆H₁₅FN₃O₂S₂: 364.08) .

Q. How can researchers evaluate the compound’s solubility and stability for in vitro assays?

  • Solubility Screening : Use DMSO for stock solutions (50 mM), followed by serial dilution in PBS or cell culture media. Cloud-point analysis identifies precipitation thresholds .
  • Stability Studies : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via HPLC at 0, 24, and 48 hours. Protect from light to prevent photodegradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-fluorophenyl and sulfanyl groups in biological activity?

  • Analog Synthesis : Replace the 4-fluorophenyl with chlorophenyl or methoxyphenyl groups to assess electronic effects. Modify the sulfanyl linker to sulfonyl or methylene to probe steric contributions .
  • Biological Assays : Test analogs against kinase targets (e.g., EGFR or CDK2) using fluorescence polarization assays. Corrogate activity data with computational docking (AutoDock Vina) to map binding interactions .

Q. How should researchers address contradictory data in reported biological activities of structurally similar compounds?

  • Meta-Analysis : Compare IC₅₀ values across studies, noting assay variations (e.g., cell lines, ATP concentrations in kinase assays). For example, notes thienopyrimidines with 4-chlorophenyl groups show higher antimicrobial activity than fluorophenyl analogs, possibly due to lipophilicity differences.
  • Dose-Response Validation : Replicate conflicting studies under standardized conditions (e.g., fixed ATP at 10 µM for kinase inhibition) .

Q. What computational strategies can predict metabolic pathways or toxicity risks for this compound?

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate CYP450 metabolism, highlighting potential sulfoxide formation from the sulfanyl group .
  • Reactive Metabolite Screening : Perform in silico simulations (e.g., GLORYx) to identify electrophilic intermediates that may form protein adducts .

Q. How can reaction yields be improved in the final amidation step, and what purification techniques are most effective?

  • Optimization : Replace EDCI with T3P® (propylphosphonic anhydride) for higher coupling efficiency. Monitor reaction progress via TLC (silica, CH₂Cl₂:MeOH 10:1) .
  • Purification : Use reverse-phase flash chromatography (C18 column, H₂O:ACN gradient) for polar byproducts. For persistent impurities, recrystallize from ethyl acetate/hexane .

Methodological Notes for Data Reproducibility

  • Synthesis : Document exact equivalents of reagents (e.g., 1.2 eq. of 4-fluorophenylboronic acid in Suzuki coupling) and degassing protocols for air-sensitive steps .
  • Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize data to vehicle-treated samples .

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